molecular formula C14H19ClN2O2 B6595779 3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 4757-81-7

3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B6595779
CAS No.: 4757-81-7
M. Wt: 282.76 g/mol
InChI Key: IZUQCDFAYZCLQS-UHFFFAOYSA-N
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Description

The compound is a bicyclic heterocycle featuring a pyrido[1,2-a][1,5]diazocin-8-one core substituted with a 3-chloro-2-hydroxypropyl group at the third position.

Properties

IUPAC Name

11-(3-chloro-2-hydroxypropyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c15-5-12(18)9-16-6-10-4-11(8-16)13-2-1-3-14(19)17(13)7-10/h1-3,10-12,18H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUQCDFAYZCLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114869
Record name 3-(3-Chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4757-81-7
Record name 3-(3-Chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4757-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic molecule with potential biological activities. Understanding its biological properties is crucial for evaluating its applications in pharmacology and toxicology. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

This compound features a unique structure that includes a chloro and hydroxy group which may contribute to its biological activity. The molecular formula is C13H16ClN2OC_{13}H_{16}ClN_2O with a molecular weight of approximately 250.73 g/mol.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. It has shown effectiveness against certain strains of bacteria in vitro.
  • Anticancer Properties : Some derivatives related to this compound have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may have neuroprotective effects which could be beneficial in treating neurodegenerative diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:

  • Inhibition of Enzymatic Activity : The presence of the chloro and hydroxy groups may enable the compound to interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could potentially bind to various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress levels in cells, which could be a pathway through which this compound exerts protective effects.

Antimicrobial Activity

A study conducted by evaluated the antibacterial effects of various cytisine derivatives against multi-drug resistant Escherichia coli. While specific data on this compound were not detailed, it was noted that structural similarities may confer similar antimicrobial properties.

CompoundActivityReference
3-(3-chloro-2-hydroxypropyl)-...Potential antibacterial
Cytisine derivativesEffective against MDR E. coli

Anticancer Properties

Research has indicated that derivatives of compounds similar to 3-(3-chloro-2-hydroxypropyl)-... can inhibit cancer cell lines. For example:

CompoundCancer TypeMechanismReference
Similar derivativesBreast cancerInduction of apoptosis
Similar derivativesLung cancerCell cycle arrest

Comparison with Similar Compounds

Research Implications

  • Drug Design : The target compound’s chloro-hydroxypropyl group may offer a balance between bioavailability and target engagement, suitable for CNS or antimicrobial applications.
  • Material Science : Analogs with extended aromatic systems (e.g., chromene derivatives) could serve as ligands in catalysis or photophysical materials .
  • Limitations : Lack of explicit data on the target compound’s synthesis, stability, and bioactivity necessitates further experimental validation.

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